1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-(p-ethoxyphenyl)-
CAS No.: 902-88-5
Cat. No.: VC19743749
Molecular Formula: C18H24N2O4
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902-88-5 |
|---|---|
| Molecular Formula | C18H24N2O4 |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | 1-(4-ethoxyphenyl)-3-(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
| Standard InChI | InChI=1S/C18H24N2O4/c1-2-24-15-8-6-14(7-9-15)20-17(23)19(12-13-21)16(22)18(20)10-4-3-5-11-18/h6-9,21H,2-5,10-13H2,1H3 |
| Standard InChI Key | LQUWRLMYWKLWFN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)N2C(=O)N(C(=O)C23CCCCC3)CCO |
Introduction
Chemical Structure and Nomenclature
Structural Composition
The compound belongs to the spirocyclic hydantoin family, characterized by a bicyclic system where a hydantoin ring (imidazolidine-2,4-dione) is fused to a cyclohexane ring via a spiro carbon atom . The hydantoin core is substituted at the 1-position with a p-ethoxyphenyl group and at the 3-position with a 2-hydroxyethyl chain. This substitution pattern introduces both aromatic and hydrophilic functionalities, distinguishing it from simpler hydantoin derivatives.
The molecular formula is C₁₈H₂₄N₂O₄, derived by modifying the methoxyphenyl analog (C₁₇H₂₂N₂O₄) to incorporate an ethoxy group (-OCH₂CH₃) instead of methoxy (-OCH₃). The molecular weight calculates to 332.4 g/mol, consistent with the addition of a methylene unit .
Stereochemical Considerations
Spirocyclic hydantoins exhibit conformational rigidity due to their fused ring system, which restricts rotation around the spiro carbon . This rigidity can enhance metabolic stability compared to non-spiro analogs, making such compounds attractive for drug discovery . The hydroxyethyl and ethoxyphenyl substituents may introduce additional stereocenters, though specific crystallographic data for this derivative remain unreported .
Synthesis and Characterization
Synthetic Pathways
While no explicit synthesis protocol for this compound is documented in the provided sources, analogous hydantoin derivatives suggest a multi-step approach:
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Core Formation: Cyclocondensation of cyclohexanone with urea or a cyanate precursor under acidic conditions generates the spirocyclic hydantoin backbone .
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Substitution Reactions:
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Ethoxyphenyl Introduction: Electrophilic aromatic substitution or Ullmann-type coupling could install the p-ethoxyphenyl group at the hydantoin’s 1-position .
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Hydroxyethyl Addition: Alkylation of the hydantoin’s 3-nitrogen with ethylene oxide or 2-chloroethanol would yield the 2-hydroxyethyl side chain .
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Analytical Characterization
Key characterization data for related compounds provide a template for this derivative:
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Infrared Spectroscopy (IR): Expected peaks include N-H stretches (~3200 cm⁻¹), carbonyl vibrations (~1750 cm⁻¹ for hydantoin C=O), and ether C-O stretches (~1250 cm⁻¹) .
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry: A molecular ion peak at m/z 332.4 (M⁺) with fragmentation patterns reflecting loss of the ethoxy group (-45 Da) and hydroxyethyl chain (-62 Da) .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the hydroxyethyl group’s hydrophilicity, with limited solubility in water .
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logP: Estimated at ~2.9–3.2, indicating moderate lipophilicity influenced by the ethoxyphenyl moiety .
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Stability: Likely stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions due to the hydantoin ring’s lactam structure .
Thermal Properties
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